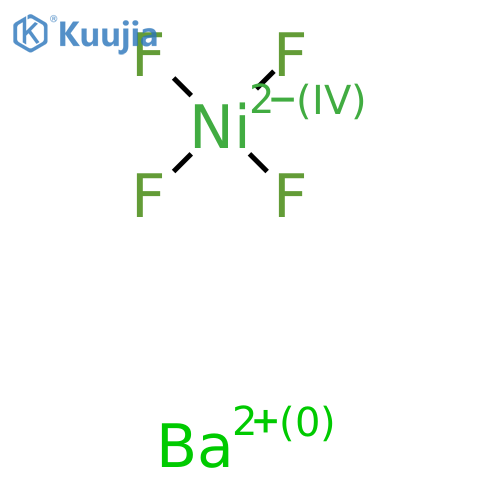Cas no 18115-48-5 (Barium(2+);tetrafluoronickel(2-))

18115-48-5 structure
商品名:Barium(2+);tetrafluoronickel(2-)
Barium(2+);tetrafluoronickel(2-) 化学的及び物理的性質
名前と識別子
-
- barium(2+),tetrafluoronickel(2-)
- Barium nickel fluoride
- Barium tetrafluoronickelate(2-)
- Barium tetrafluoronickelate, 99.9% trace metals basis
- Barium(2+);tetrafluoronickel(2-)
-
- インチ: 1S/Ba.4FH.Ni/h;4*1H;/q+2;;;;;+2/p-4
- InChIKey: VWKLKTCOYQZGPF-UHFFFAOYSA-J
- ほほえんだ: [Ba+2].[Ni-2](F)(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 6
- 回転可能化学結合数: 0
- 複雑さ: 19.1
- トポロジー分子極性表面積: 0
じっけんとくせい
- ゆうかいてん: >500 °C
Barium(2+);tetrafluoronickel(2-) セキュリティ情報
-
記号:


- シグナルワード:Danger
- 危害声明: H301-H317-H332-H350
- 警告文: P201-P280-P301+P310-P308+P313
- 危険物輸送番号:UN 1564 6.1 / PGIII
- WGKドイツ:3
- 危険カテゴリコード: 45-20-25-43
- セキュリティの説明: 36/39-45
-
危険物標識:

Barium(2+);tetrafluoronickel(2-) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 740918-1G |
Barium(2+);tetrafluoronickel(2-) |
18115-48-5 | 99.9% trace metals basis | 1G |
¥617.21 | 2022-02-24 |
Barium(2+);tetrafluoronickel(2-) 関連文献
-
1. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
-
Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
18115-48-5 (Barium(2+);tetrafluoronickel(2-)) 関連製品
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
